Home > Products > Screening Compounds P61241 > 3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID
3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID -

3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID

Catalog Number: EVT-3636260
CAS Number:
Molecular Formula: C22H14N2O5
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound serves as a ligand in the formation of transition metal complexes with Cu+2, Co+2, Ni+2, Zn+2, and Mn+2. These complexes were investigated for their antimicrobial activity against plant pathogens. The study concluded that the complexes, particularly the Cu+2 complex, showed notable antifungal activity. []

Relevance: This compound shares a core isoindoline-1,3-dione (phthalimide) moiety with 3-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid. The difference lies in the linker between the phthalimide group and the benzoic acid, with an oxymethylene linker (-CH2O-) in this compound compared to an aminobenzoyl linker (-CONH-C6H4-) in the target compound. []

2-(2-hydroxyethyl)-isoindol-1,3-dione

Compound Description: This compound is a precursor in the synthesis of 2-(2-{3-chloro-4-[1-(arylamido/ imidoalkyl)-1H-benzimidazol-2-yl]phenyl}ethyl)isoindol-1,3-diones. []

2-chloro-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)ethyl]benzoic acid

Compound Description: This compound is an intermediate in the synthesis of 2-(2-{3-chloro-4-[1-(arylamido/ imidoalkyl)-1H-benzimidazol-2-yl] phenyl} ethyl)isoindol-1,3-diones. []

Relevance: This compound represents a closer structural analog to 3-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid. They both feature an isoindoline-1,3-dione moiety attached to a substituted benzoic acid. The difference lies in the linker and substitution pattern on the benzoic acid ring. The target compound has an aminobenzoyl linker para to the isoindoline-1,3-dione, while this compound has a shorter ethyl linker at the para position and a chlorine atom at the ortho position of the benzoic acid. []

2-{2-[4-(lH-benzimidazol-2-yl)-3-chlorophenyl]ethyl}isoindol-1,3-dione

Compound Description: This compound serves as an immediate precursor in the synthesis of 2-(2-{3-chloro-4-[1-(arylamido/ imidoalkyl)-1H-benzimidazol-2-yl] phenyl} ethyl)isoindol-1,3-diones. This series of compounds was synthesized to study their antiviral activity against the Japanese Encephalitis Virus (JEV). []

Compound Description: This series of compounds, derived from modifications of the benzimidazole moiety in 2-{2-[4-(lH-benzimidazol-2-yl)-3-chlorophenyl] ethyl}isoindol-1,3-dione, was synthesized and evaluated for antiviral activity against the Japanese Encephalitis Virus (JEV). The goal of synthesizing these compounds was to develop new anti-JEV agents. []

Relevance: This group represents a series of derivatives based on the 3-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid scaffold. While sharing the common core of an isoindoline-1,3-dione unit connected to a benzene ring, these compounds differ in the nature of the linker and the substituents on the benzene ring. These modifications were strategically introduced to explore their impact on anti-JEV activity. []

Properties

Product Name

3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID

IUPAC Name

3-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid

Molecular Formula

C22H14N2O5

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H14N2O5/c25-19(23-15-5-3-4-14(12-15)22(28)29)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25)(H,28,29)

InChI Key

RHQIQXASDGQMMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.